Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Descripción general

Descripción

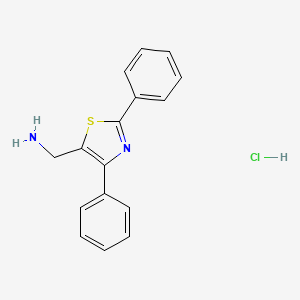

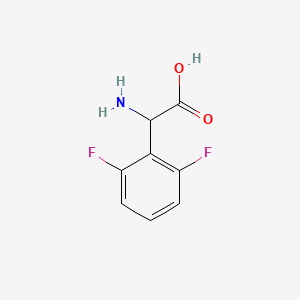

“Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Trifluoromethyl groups are commonly found in many FDA-approved drugs . For example, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Enhancement of Lipophilicity

The presence of a trifluoromethyl group can significantly increase the lipophilicity of a compound . This can enhance the compound’s ability to interact with nonpolar interfaces, which can be particularly useful in drug design to improve the drug’s absorption and distribution in the body .

Use in Proline Derivatives

Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine . This suggests potential applications of these residues for enhancing interactions at nonpolar interfaces .

NMR Labeling

Trifluoromethyl-substituted prolines can be used in NMR labeling . This can provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .

Agrochemical Applications

Trifluoromethyl-pyridine (TFMP) derivatives, which would include compounds similar to “Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate”, are used in the agrochemical industry . They are particularly used in the protection of crops from pests .

Protein Folding

The unique features of proline, which can be influenced by the presence of a trifluoromethyl group, fundamentally influence complex biological processes such as protein translation and folding .

Propiedades

IUPAC Name |

methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONOABLALBFIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594802 | |

| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

550998-55-5 | |

| Record name | Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

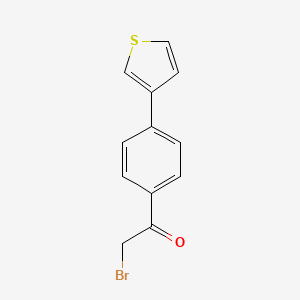

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)